REACTION_CXSMILES
|
[CH3:1][CH2:2][C:3](=O)[CH2:4][CH3:5].[C:7]([CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])#[N:8].C(O)(=O)C.C([O-])(=O)C.[NH4+]>C1(C)C=CC=CC=1>[C:7]([C:9](=[C:3]([CH2:4][CH3:5])[CH2:2][CH3:1])[C:10]([O:12][CH2:13][CH3:14])=[O:11])#[N:8] |f:3.4|
|
Name
|
|
Quantity
|
473 g
|
Type
|
reactant
|
Smiles
|
CCC(CC)=O
|
Name
|
|
Quantity
|
565 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)OCC
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
38.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated under a Dean-Stark trap for 7 hr
|
Duration
|
7 h
|
Type
|
WASH
|
Details
|
The reaction mixture was washed three times with 1 l of water
|
Type
|
CONCENTRATION
|
Details
|
concentrated on the rotary evaporator at a low temperature
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled in vacuum
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(C(=O)OCC)=C(CC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 460 g | |
YIELD: CALCULATEDPERCENTYIELD | 50.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |